molecular formula C11H19BrN4 B1423096 N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide CAS No. 1311317-53-9

N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide

Cat. No.: B1423096
CAS No.: 1311317-53-9
M. Wt: 287.2 g/mol
InChI Key: JEVNIVXZUMPOAJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While explicit NMR data are unavailable in the provided sources, predicted shifts can be extrapolated:

  • ¹H NMR : The pyridazine ring’s protons (positions 4 and 5) would resonate as doublets near δ 8.5–9.0 ppm. The piperidine methyl groups (N–CH₃ and C6–CH₃) would appear as singlets at δ 2.3–2.5 ppm, while piperidine ring protons would show multiplet signals between δ 1.5–3.0 ppm.
  • ¹³C NMR : The pyridazine carbons (C3 and C6) would exhibit deshielded signals near δ 150–160 ppm due to electron-withdrawing effects. Piperidine carbons would appear between δ 20–60 ppm.

Infrared (IR) Spectroscopy

Key IR absorptions would include:

  • N–H stretching (piperidine NH⁺) at ~2500–3000 cm⁻¹ (broad).
  • C=N and C=C vibrations (pyridazine) at 1600–1650 cm⁻¹.
  • C–Br stretch (hydrobromide) near 600–700 cm⁻¹.

Mass Spectrometry

The molecular ion peak ([M]⁺ ) would appear at m/z 287.20, with fragmentation patterns dominated by loss of the hydrobromide counterion (Δ m/z 80) and cleavage of the piperidine–pyridazine bond.

Thermodynamic Properties: Melting Point, Solubility, and Stability Profiles

Melting Point and Solubility

Experimental melting point data are not reported. The hydrobromide salt’s solubility is expected to be higher in polar solvents (e.g., water, methanol) compared to the free base due to ionic interactions.

Stability

The compound is stable under inert atmospheres but hygroscopic, necessitating storage in desiccated conditions. Degradation under oxidative or acidic conditions is likely, given the presence of secondary amines and a bromide ion.

Thermodynamic Analysis

The compound’s logP (partition coefficient) is estimated at ~1.5–2.0, indicating moderate lipophilicity. Its dissociation constant (pKa) for the piperidinium ion is projected to be ~9–10, consistent with aliphatic amines.

Properties

IUPAC Name

N,6-dimethyl-N-piperidin-4-ylpyridazin-3-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.BrH/c1-9-3-4-11(14-13-9)15(2)10-5-7-12-8-6-10;/h3-4,10,12H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVNIVXZUMPOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N(C)C2CCNCC2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Core Formation

The synthesis typically begins with the formation of the pyridazine ring. This is commonly achieved by the condensation of hydrazine or substituted hydrazines with suitable 1,4-dicarbonyl compounds (such as diketones or diesters). This step yields the pyridazine nucleus, which can be further functionalized.

  • Reaction conditions: The condensation is generally performed under reflux in polar solvents such as ethanol or acetic acid, favoring ring closure and elimination of water.
  • Key considerations: The choice of dicarbonyl precursor dictates the substitution pattern on the pyridazine ring, including the methyl groups at positions 3 and 6.

Formation of Hydrobromide Salt

The free base N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine is converted into its hydrobromide salt by treatment with hydrobromic acid.

  • Procedure: The free base is dissolved in an appropriate solvent (e.g., ethanol or isopropanol), and hydrobromic acid (typically 48% aqueous solution) is added dropwise under stirring.
  • Isolation: The hydrobromide salt precipitates out or is obtained upon solvent evaporation and recrystallization.
  • Purity: Recrystallization from solvents such as isopropanol/water mixtures ensures high purity.

The following table summarizes a typical multi-step synthetic route adapted from patent literature and research data, focusing on key intermediates and yields.

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Pyridazine ring formation Hydrazine + suitable diketone, reflux in ethanol 85–90 Formation of 3,6-dimethylpyridazine
2 Nucleophilic substitution with piperidine Piperidine, NaH or K2CO3, DMF, 80 °C, 12 h 75–85 Formation of N-(piperidin-4-yl)pyridazin-3-amine
3 Salt formation with hydrobromic acid HBr (48% aq.), ethanol, 0–25 °C, 2 h 90–95 Isolation of hydrobromide salt
  • Yield Optimization: The nucleophilic substitution step is sensitive to reaction time and temperature. Extended reaction times beyond 12 hours or temperatures above 100 °C may lead to side reactions or decomposition.
  • Purification: Crude products from substitution are purified by recrystallization or chromatography before salt formation to ensure high purity of the final hydrobromide.
  • Characterization: Analytical techniques such as ^1H NMR, ^13C NMR, and mass spectrometry confirm the structure. For example, ^1H NMR signals corresponding to methyl groups at positions 3 and 6 of the pyridazine ring and the piperidine methylene protons are diagnostic.
  • Stability: The hydrobromide salt exhibits improved stability and solubility compared to the free base, making it suitable for further pharmaceutical development.

Research on structurally related compounds, such as 1-piperidin-4-yl substituted heterocycles, provides insight into synthetic strategies:

  • Protection of piperidine nitrogen with tert-butyloxycarbonyl (Boc) groups during intermediate steps can improve reaction selectivity and yield.
  • Reductive amination and amide coupling strategies are alternative routes to introduce piperidin-4-yl groups.
  • Use of titanium tetraisopropoxide and sodium borohydride in ammonia ethanol solutions has been reported for the reduction of piperidone derivatives to amino-piperidines with high yields (above 80%).

The preparation of N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide involves:

  • Efficient pyridazine ring synthesis from hydrazine and diketones.
  • Nucleophilic substitution to introduce the piperidin-4-yl substituent under basic conditions.
  • Conversion to the hydrobromide salt for enhanced stability.

Optimization of reaction conditions, purification steps, and salt formation are critical to achieving high yield and purity. The described methods are supported by patent disclosures and peer-reviewed research, ensuring their reliability and applicability in both laboratory and industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the reduction of any nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or dimethylamine groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Scientific Research Applications of N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide

This compound is a chemical compound with the molecular formula C11H18N4HBrC_{11}H_{18}N_4\cdot HBr. It is utilized in chemistry, biology, and medicine for scientific research. The compound features a pyridazine ring substituted with a piperidine moiety and dimethylamine groups.

Synthesis and Preparation

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyridazine Core: The pyridazine ring is synthesized through the reaction of hydrazine with a dicarbonyl compound.
  • Substitution with Piperidine: The pyridazine core reacts with piperidine under conditions that facilitate nucleophilic substitution, often using a base like sodium hydride or potassium carbonate.

Industrial production methods involve similar steps optimized for yield and purity, often using continuous flow reactors and automated systems.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: Using agents like hydrogen peroxide or potassium permanganate, the compound can be oxidized, leading to the formation of N-oxides or other oxidized derivatives.
  • Reduction: Reduction reactions using hydrogen gas in the presence of a catalyst such as palladium on carbon can reduce any nitro groups to amines.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or dimethylamine groups can be replaced by other nucleophiles under appropriate conditions.

Applications in Scientific Research

This compound is used in various scientific fields:

  • Chemistry: It serves as a building block in synthesizing complex molecules, such as pharmaceuticals and agrochemicals.
  • Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
  • Medicine: Research explores its potential therapeutic applications, such as treating neurological disorders or as an antimicrobial agent.
  • Industry: It is used in developing new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound Name Core Structure Substituents Counterion Molecular Weight (g/mol) Solubility Commercial Status
N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide Pyridazine 6-methyl, N-(piperidin-4-yl) HBr ~313.2 (estimated) Not reported Discontinued
6-Methylpyridazin-3-amine hydrobromide [AB7620, CAS 94248-99-4] Pyridazine 6-methyl, 3-amino HBr 208.06 (exact) Not reported Available (ABChem)
6-(Piperidin-4-yl)pyridazin-3-amine hydrochloride [CAS 2205297-14-7] Pyridazine 6-(piperidin-4-yl), 3-amino HCl ~282.8 (estimated) Not reported Available (2 suppliers)
N,N-Dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine Pyrido[4,3-c]pyridazine N,N-dimethyl None ~206.3 (estimated) Not reported No commercial data

Key Observations:

  • Core Modifications : The target compound and its analogs share a pyridazine backbone, but substitutions vary significantly. For example, the hydrochloride analog lacks the methyl group at the 6-position but retains the piperidinyl group.
  • Counterion Effects : The hydrobromide salt (target compound) and hydrochloride analog differ in counterion, which may influence solubility and bioavailability. Hydrobromide salts (e.g., dextromethorphan HBr ) are often used for enhanced stability in pharmaceutical formulations.
  • Methylation Impact: The 6-methyl group in the target compound and 6-Methylpyridazin-3-amine hydrobromide likely affects lipophilicity and metabolic stability compared to non-methylated analogs.

Biological Activity

N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide is a chemical compound with the molecular formula C11H18N4·HBr. It is recognized for its potential applications in various fields, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a piperidine moiety and dimethylamine groups. This unique structure contributes to its biological activity. The synthesis typically involves the formation of the pyridazine core through reactions with hydrazine and dicarbonyl compounds, followed by nucleophilic substitution with piperidine.

PropertyValue
Molecular FormulaC11H18N4·HBr
Molecular Weight292.2 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, influencing cellular functions such as proliferation, apoptosis, and neurotransmission.

Therapeutic Applications

Research indicates that this compound may have potential applications in treating neurological disorders and as an antimicrobial agent. Its structure suggests that it could interact with neurotransmitter systems or exhibit antibacterial properties.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial effects of various pyridazine derivatives, this compound was noted for its significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for further development.

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study has revealed that modifications to the piperidine and pyridazine moieties can significantly affect the biological activity of this compound. For instance, variations in the alkyl groups on the piperidine ring have been shown to enhance selectivity towards certain biological targets.

Table 3: SAR Findings

ModificationEffect on Activity
N-Methyl GroupIncreased potency
Piperidine SubstitutionAltered receptor affinity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide, and how can intermediates be characterized?

  • Methodology :

  • Multi-step synthesis : Begin with halogenated pyridazine precursors (e.g., 6-bromopyridazin-3-amine derivatives) and employ nucleophilic substitution with N-methylpiperidin-4-amine. Use cesium carbonate or similar bases in DMSO/DMF to facilitate coupling .
  • Intermediate characterization : Validate intermediates via 1H^1 \text{H}/13C^13 \text{C} NMR (e.g., δ 8.87 ppm for pyridine protons in ) and HPLC (≥95% purity criteria as in ). Monitor reaction progress using TLC with UV/iodine visualization.

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

  • Methodology :

  • Use SHELXL ( ) for small-molecule refinement. Input diffraction data (e.g., from synchrotron sources) and apply restraints for piperidine ring conformation.
  • Address disorder in the hydrobromide counterion using PART instructions and anisotropic displacement parameters. Cross-validate with PLATON to check for missed symmetry or twinning .

Q. What pharmacological assays are suitable for initial activity profiling of this compound?

  • Methodology :

  • Enzyme inhibition : Screen against kinases (e.g., MAPK or PI3K) using fluorescence-based ATP competition assays (IC50_{50} determination) .
  • Receptor binding : Perform competitive binding assays (e.g., for serotonin or adrenergic receptors) with radiolabeled ligands (e.g., 3H^3 \text{H}-WAY-100635) and analyze via Scatchard plots .

Advanced Research Questions

Q. How can structural modifications enhance metabolic stability while retaining target affinity?

  • Methodology :

  • Introduce electron-withdrawing groups (e.g., trifluoromethyl, ) at the pyridazine 6-position to reduce oxidative metabolism.
  • Assess stability via liver microsome assays (human/rat) and correlate with LogP (calculated via ACD/Labs, as in ). Use QSAR models to predict affinity retention .

Q. What strategies resolve contradictions in reported biological activity across different cell lines?

  • Methodology :

  • Cell-line specificity : Compare activity in HEK-293 (high GPCR expression) vs. HepG2 (high cytochrome P450 activity) to isolate metabolic vs. target-driven effects.
  • Pathway analysis : Use phosphoproteomics (e.g., LC-MS/MS) to identify off-target kinase engagement (e.g., mentions imidazo[1,2-b]pyridazine derivatives with promiscuous kinase inhibition) .

Q. How can computational modeling guide the optimization of piperidine-pyridazine interactions for selective target engagement?

  • Methodology :

  • Perform docking studies (AutoDock Vina) using crystallographic data of homologous targets (e.g., dopamine D2_2 receptor, PDB: 6CM4).
  • Apply molecular dynamics simulations (GROMACS) to assess piperidine ring flexibility and hydrogen bonding with conserved aspartate residues .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

  • Methodology :

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via UPLC-PDA for hydrolytic byproducts.
  • Photostability : Use ICH Q1B guidelines with UV irradiation (320–400 nm) and monitor degradation via HRMS (e.g., [M+H]+^+ shifts, as in ) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50} values across enzymatic vs. cell-based assays?

  • Methodology :

  • Membrane permeability : Measure cellular uptake via LC-MS/MS in lysates. Low permeability (e.g., LogD >3) may explain reduced cell-based activity despite strong enzymatic inhibition.
  • Efflux pumps : Co-administer P-gp inhibitors (e.g., verapamil) to assess transporter-mediated resistance ( notes similar issues with benzodioxane derivatives) .

Q. Why do crystallographic and solution-phase NMR data show conformational differences in the piperidine ring?

  • Methodology :

  • Solvent effects : Compare crystal packing (e.g., CH/π interactions in ) with NMR NOE data in DMSO-d6_6/CDCl3_3.
  • Dynamic averaging : Use variable-temperature NMR to detect ring puckering equilibria (e.g., chair vs. boat conformers) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide
Reactant of Route 2
Reactant of Route 2
N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.